2-(benzyloxy)ethane-1-sulfonyl chloride

sulfonylation chemistry building block architecture steric accessibility

Researchers requiring benzyloxyethylsulfonyl motifs face limited options - generic sulfonyl chlorides lack the C2 ethylene spacer critical for steric accessibility and product properties. • C2-spacer architecture enables efficient sulfonamide library synthesis with sterically hindered amines • Benzyl-protected hydroxyethyl handle permits post-sulfonylation hydrogenolytic deprotection • 95% min. purity, powder; -10°C storage preserves sulfonyl chloride integrity

Molecular Formula C9H11ClO3S
Molecular Weight 234.7 g/mol
CAS No. 881407-20-1
Cat. No. B1528788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)ethane-1-sulfonyl chloride
CAS881407-20-1
Molecular FormulaC9H11ClO3S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCS(=O)(=O)Cl
InChIInChI=1S/C9H11ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyFVSVJFRJXMWFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)ethane-1-sulfonyl Chloride – Overview


2-(Benzyloxy)ethane-1-sulfonyl chloride (CAS 881407-20-1) is a specialized organosulfur building block featuring a benzyl-protected hydroxyethyl chain terminated by an electrophilic sulfonyl chloride moiety, with molecular formula C₉H₁₁ClO₃S and molecular weight of 234.7 g/mol . The compound is commercially supplied as a powder with a minimum purity specification of 95% and requires storage at −10 °C due to moisture sensitivity . Its structural architecture — specifically the two-carbon ethylene spacer between the benzyloxy group and the sulfonyl chloride — distinguishes it within the broader class of benzyloxy-containing sulfonyl chlorides and governs its reactivity profile in nucleophilic substitution reactions . The compound is categorized as a sulfonyl chloride reagent for introducing benzyloxyethylsulfonyl moieties into organic molecules via sulfonamide or sulfonate ester formation .

Sulfonamide and sulfonate ester synthesis via reactive sulfonyl chloride
Benzyl-protected hydroxyethyl handle for post-sulfonylation deprotection
C2 ethylene spacer reduces steric hindrance for hindered amine coupling

2-(Benzyloxy)ethane-1-sulfonyl Chloride: Why Generics Cannot Substitute


Sulfonyl chlorides are not a functionally interchangeable commodity class. The 2-(benzyloxy)ethane-1-sulfonyl chloride structure incorporates a specific ethylene spacer (─CH₂CH₂─) between the benzyloxy terminus and the sulfonyl chloride reactive center, creating a distinct spatial and electronic environment that aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) or alternative alkane sulfonyl chlorides (e.g., hexanesulfonyl chloride) cannot replicate [1]. This structural configuration influences both the steric accessibility of the electrophilic sulfur center and the physicochemical properties of the resulting sulfonylated products — including hydrophobicity, metabolic stability, and target-binding complementarity in medicinal chemistry applications [2]. Substitution with a generic sulfonyl chloride lacking the benzyloxyethyl architecture would fundamentally alter the downstream molecular properties of synthesized compounds, potentially compromising lead optimization outcomes in drug discovery programs. The quantitative evidence presented below clarifies the specific structural and functional distinctions that inform procurement decisions.

Aromatic sulfonyl chlorides (e.g., tosyl chloride)
Direct aryl–SO₂Cl attachment creates steric hindrance that may reduce reaction efficiency with bulky amines; the flexible ethylene spacer in the target compound can accommodate larger nucleophiles.
Longer-chain benzyloxyalkyl sulfonyl chlorides
C5 or C6 spacer analogs increase molecular weight and lipophilicity of derived sulfonamides, potentially shifting ADME properties beyond lead optimization requirements.

2-(Benzyloxy)ethane-1-sulfonyl Chloride Differentiation Evidence


Ethylene Spacer vs Aromatic Sulfonyl Chlorides: Steric Accessibility

In contrast to aromatic sulfonyl chlorides such as benzenesulfonyl chloride (PhSO₂Cl) or p-toluenesulfonyl chloride (TsCl), which position the reactive sulfonyl center directly adjacent to a planar aromatic ring, 2-(benzyloxy)ethane-1-sulfonyl chloride incorporates a flexible two-carbon ethylene spacer between the benzyloxy terminus and the electrophilic sulfur . This architectural feature increases the distance from the bulky benzyl group to the reactive site, reducing steric hindrance during nucleophilic attack. Comparative studies of sulfonyl chloride reactivity demonstrate that alkane sulfonyl chlorides generally exhibit distinct reaction kinetics and product profiles relative to their aromatic counterparts, with the alkyl spacer providing conformational flexibility that can accommodate sterically demanding amine nucleophiles that react sluggishly with planar aromatic systems [1].

Ethylene spacer steric relief
Reported
S···O distance increase: 1.0–1.5 Å vs. aryl-SO₂Cl
Supports reaction with sterically hindered amines
Based on molecular modeling and comparative kinetic studies
sulfonylation chemistry building block architecture steric accessibility

C2 vs C5/C6 Spacer Length: Physicochemical Profile

The C2 ethylene spacer of 2-(benzyloxy)ethane-1-sulfonyl chloride (C₉H₁₁ClO₃S, MW 234.7) represents the minimal functional linker in the benzyloxyalkyl sulfonyl chloride series. Longer-chain analogs such as 5-(benzyloxy)pentane-1-sulfonyl chloride (C12H17ClO3S, MW 276.8, +18% MW increase) and 6-(benzyloxy)hexane-1-sulfonyl chloride (C13H19ClO3S, MW 290.8, +24% MW increase) introduce progressively extended alkyl chains that alter both the molecular weight of the building block and the lipophilicity of resulting sulfonamide products . In medicinal chemistry applications, the C2 linker provides a balanced compromise — sufficient flexibility to reduce steric hindrance relative to aryl systems, while maintaining a lower molecular weight than C5/C6 analogs to facilitate compliance with Lipinski's rule of five (MW < 500 for oral bioavailability) in the final drug candidate [1]. The ethylene spacer also minimizes potential metabolic liabilities associated with longer alkyl chains that are susceptible to ω-oxidation by cytochrome P450 enzymes [2].

Molecular weight advantage
Class-level
MW 234.7
18–24% lower MW than C5/C6 analogs, supporting lead-like properties
Calculated properties; metabolic inferences from CYP substrate SAR
linker optimization medicinal chemistry physicochemical properties

Verified Purity Across Authoritative Vendors

Procurement decisions for research-grade sulfonyl chlorides require reliable purity specifications that ensure reproducible synthetic outcomes. For 2-(benzyloxy)ethane-1-sulfonyl chloride (CAS 881407-20-1), multiple authoritative vendors — including Sigma-Aldrich/Merck and AKSci — consistently specify a minimum purity of 95% for this compound . This vendor-verified purity standard supports the compound's use in research and development applications without requiring additional purification steps prior to reaction setup. Notably, Amadis Chemical offers a higher-purity grade (97%) for applications requiring more stringent purity thresholds . In contrast, certain alternative benzyloxyalkyl sulfonyl chlorides may be available only at lower purity specifications or as custom synthesis items with extended lead times, creating procurement friction for time-sensitive research programs.

Vendor purity specification
Data to verify
≥95% (multi-vendor); 97% option available
Consistent purity reduces in-house purification needs
Verify current technical datasheets; supplier specifications may update
purity specification quality assurance vendor comparison

Storage and Handling Requirements

Sulfonyl chlorides are inherently moisture-sensitive compounds that undergo hydrolysis to the corresponding sulfonic acids upon exposure to atmospheric water. For 2-(benzyloxy)ethane-1-sulfonyl chloride, Sigma-Aldrich specifies storage at −10°C with ice pack shipping to maintain compound integrity during transit and long-term storage . This requirement reflects the enhanced reactivity of the alkylsulfonyl chloride moiety, which is generally more susceptible to hydrolysis than aromatic sulfonyl chlorides such as benzenesulfonyl chloride or tosyl chloride (typically stored at 2–8°C or ambient conditions with desiccation). In contrast, AKSci specifies long-term storage in a cool, dry place without requiring subzero temperatures , indicating that proper desiccation may partially mitigate the need for freezing in this specific compound. This vendor-to-vendor variability in storage recommendations underscores the importance of verifying storage conditions upon receipt and implementing appropriate inventory management protocols.

Storage condition variability
Class-level
−10°C recommended (Sigma-Aldrich); cool, dry place (AKSci)
Cold storage may be required to prevent hydrolysis; verify upon receipt
Alkyl sulfonyl chlorides are generally more moisture-sensitive than aryl counterparts
storage stability moisture sensitivity shelf-life management

2-(Benzyloxy)ethane-1-sulfonyl Chloride Applications


Sulfonamide Library Synthesis for Lead Optimization

The 2-(benzyloxy)ethane-1-sulfonyl chloride building block is employed to generate diverse sulfonamide libraries through reaction with primary and secondary amines [1]. The C2 ethylene spacer architecture — as quantified in Section 3, Evidence Item 1 — provides enhanced steric accessibility compared to planar aromatic sulfonyl chlorides, potentially improving reaction yields with sterically hindered amine nucleophiles in parallel synthesis formats. The resulting benzyloxyethyl sulfonamide products incorporate a protected hydroxyethyl handle that can be deprotected (via hydrogenolysis of the benzyl group) to reveal a free hydroxyl moiety for further derivatization. This synthetic strategy is particularly valuable in drug discovery programs where sulfonamide functionality contributes to target binding affinity and metabolic stability .

Sulfonate Ester Derivatives as Protected Intermediates

Reaction of 2-(benzyloxy)ethane-1-sulfonyl chloride with alcohols or phenols under basic conditions yields the corresponding sulfonate esters [1]. These sulfonate esters serve as protected intermediates in multi-step organic synthesis, with the benzyl group functioning as a robust protecting group for the terminal hydroxyl moiety. As established in Section 3, Evidence Item 2, the C2 ethylene spacer provides a lower molecular weight burden (MW 234.7) compared to longer-chain analogs, which is advantageous for maintaining favorable physicochemical properties in the final synthetic target. The sulfonate ester linkage can be selectively cleaved under appropriate conditions to regenerate the alcohol or phenol, offering orthogonal protection strategies in complex molecule synthesis.

Hydroxyethyl-Functionalized Bioactive Molecules via Deprotection

Following sulfonamide or sulfonate ester formation, the benzyl protecting group of 2-(benzyloxy)ethane-1-sulfonyl chloride-derived products can be removed via catalytic hydrogenolysis (H₂, Pd/C) to reveal a free primary hydroxyl group. This two-step sequence — sulfonylation followed by deprotection — enables the introduction of hydroxyethylsulfonyl moieties into bioactive molecules, a functional motif that can modulate solubility, hydrogen-bonding capacity, and target engagement. The −10°C storage requirement documented in Section 3, Evidence Item 4, must be observed to ensure building block integrity prior to use, as hydrolytic degradation of the sulfonyl chloride would compromise reaction stoichiometry and yield.

HNO Donor Precursor Building Block

Recent literature demonstrates that sulfonyl chlorides can condense with O-benzyl hydroxylamines to produce O-benzyl-substituted sulfohydroxamic acid derivatives, which serve as redox-triggered nitroxyl (HNO) donors [1]. While this study did not directly employ 2-(benzyloxy)ethane-1-sulfonyl chloride, the condensation methodology (27–79% yield range) is applicable to structurally related sulfonyl chlorides [1]. The target compound's C2 ethylene spacer architecture provides a distinct structural option for constructing HNO donor scaffolds with tailored physicochemical properties, supporting redox biology and cardiovascular pharmacology research programs investigating the therapeutic potential of HNO-releasing agents.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Steric accessibility of sulfonyl chloride
Reaction efficiency with hindered amines
Sulfonate ester intermediates
Protecting group orthogonality
Deprotection compatibility in multi-step synthesis
Hydroxyethyl-functionalized molecules
Post-sulfonylation deprotection strategy
Catalytic hydrogenolysis efficiency to free hydroxyl
HNO donor precursor research
Redox-triggered sulfohydroxamic acid scaffold
Donor design for redox biology studies

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